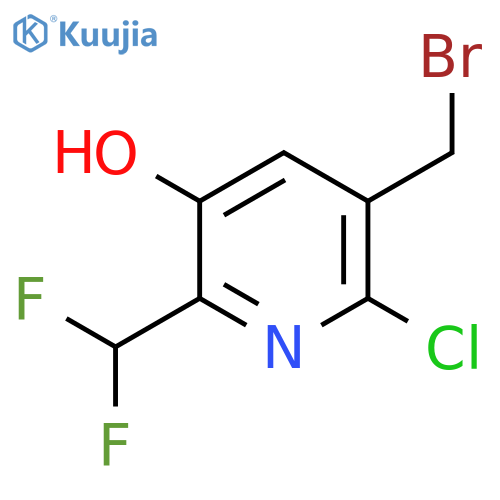

Cas no 1805387-43-2 (3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-hydroxypyridine)

1805387-43-2 structure

商品名:3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-hydroxypyridine

CAS番号:1805387-43-2

MF:C7H5BrClF2NO

メガワット:272.47450709343

CID:4866757

3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-hydroxypyridine 化学的及び物理的性質

名前と識別子

-

- 3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-hydroxypyridine

-

- インチ: 1S/C7H5BrClF2NO/c8-2-3-1-4(13)5(7(10)11)12-6(3)9/h1,7,13H,2H2

- InChIKey: BIGRCUNOPAVJME-UHFFFAOYSA-N

- ほほえんだ: BrCC1=C(N=C(C(F)F)C(=C1)O)Cl

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 175

- トポロジー分子極性表面積: 33.1

- 疎水性パラメータ計算基準値(XlogP): 2.7

3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-hydroxypyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029053424-1g |

3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-hydroxypyridine |

1805387-43-2 | 97% | 1g |

$1,534.70 | 2022-04-01 |

3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-hydroxypyridine 関連文献

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

1805387-43-2 (3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-hydroxypyridine) 関連製品

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 503537-97-1(4-bromooct-1-ene)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量